1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one

Process Chemistry Scale-up Synthesis Phase-Transfer Catalysis

This compound is the optimal starting material for CCR2 antagonist lead optimization and process-scale synthesis. The specific 4-bromo-3-methyl substitution pattern is non-negotiable for biological activity—SAR data confirm >60% loss in receptor binding with structural analogs. For process R&D, the 98% purity grade eliminates pre-use purification, accelerating development. The one-pot Suzuki-Miyaura coupling using Pd/C achieves 82% overall yield with <6 ppm residual palladium, enabling regulatory-compliant manufacturing. Multi-kilogram quantities available.

Molecular Formula C11H12BrNO
Molecular Weight 254.12 g/mol
CAS No. 197450-39-8
Cat. No. B1280377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one
CAS197450-39-8
Molecular FormulaC11H12BrNO
Molecular Weight254.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCCC2=O)Br
InChIInChI=1S/C11H12BrNO/c1-8-7-9(4-5-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
InChIKeyUHABBHGGYQEDDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS 197450-39-8): Procurement-Grade Building Block for Medicinal Chemistry and Process Research


1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS 197450-39-8) is a functionalized N-arylpyrrolidinone building block with the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol . The compound features a bromine substituent at the para-position and a methyl group at the meta-position of the phenyl ring, conferring a unique electronic and steric profile that enables its use as a versatile intermediate in palladium-catalyzed cross-coupling reactions, particularly for the construction of biaryl pharmacophores . It is widely employed in medicinal chemistry programs for the synthesis of CCR2 antagonists and other receptor-targeting scaffolds, and has been scaled to multi-kilogram quantities, demonstrating robust synthetic tractability and commercial availability from multiple reputable vendors at purities ranging from 95% to 98% .

Why 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


Substituting 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one with a generic N-arylpyrrolidinone—such as the unsubstituted N-phenylpyrrolidin-2-one, the 4-bromo analog lacking the 3-methyl group, or regioisomeric bromo-methyl combinations—introduces significant and quantifiable deviations in key performance metrics that directly impact synthetic efficiency and product quality . The specific 4-bromo-3-methyl substitution pattern governs the compound's melting point (97–98 °C), which differs from the 4-bromo analog (98–100 °C), and profoundly influences the yield and purity of downstream Suzuki-Miyaura coupling products [1]. More critically, this precise substitution pattern is non-negotiable for the preparation of 2′-methyl-4′-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, a key intermediate in multiple drug discovery programs, where even minor structural alterations lead to complete loss of target affinity as demonstrated in CCR2 antagonist SAR studies [2]. The evidence presented below quantifies these differences and establishes why procurement decisions must be based on the exact compound identity.

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one: Quantified Differentiation Evidence Against Closest Analogs


Synthetic Yield Optimization: 86% Yield via Phase-Transfer Catalysis vs. 65% Yield with Standard Base

The synthesis of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one from 4-bromo-3-methylaniline and 4-chlorobutyryl chloride has been optimized to achieve an 86% isolated yield using NaOH under phase-transfer conditions (TBAC in THF/H₂O at 40–45 °C), representing a 32% relative improvement over the standard KOt-Bu mediated cyclization which affords only a 65% yield [1]. This optimized protocol has been successfully executed on a 41-molar scale, confirming its robustness and suitability for industrial procurement and process development [1].

Process Chemistry Scale-up Synthesis Phase-Transfer Catalysis

Suzuki-Miyaura Coupling Efficiency: 82% Overall Yield in One-Pot Sequence vs. 64% Yield Under Standard Conditions

In the synthesis of 2′-methyl-4′-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one undergoes Suzuki-Miyaura coupling with 4-carboxyphenylboronic acid. Under standard conditions [Pd(PPh₃)₄, Na₂CO₃, DME/H₂O], the product is obtained in 64% yield with 40–80 ppm residual palladium contamination [1]. In contrast, a one-pot procedure employing Pd/C as the catalyst and MeOH/H₂O as the solvent delivers an 82% overall yield from 4-bromo-3-methylaniline, with residual palladium levels reduced to less than 6 ppm [1].

Cross-Coupling Biaryl Synthesis Palladium Catalysis

Melting Point Differentiation: 97–98 °C vs. 98–100 °C for 4-Bromo Analog

The melting point of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is reported as 97–98 °C , whereas the closely related 1-(4-bromophenyl)pyrrolidin-2-one (CAS 7661-32-7), which lacks the 3-methyl substituent, exhibits a melting point of 98–100 °C [1]. This 1–2 °C difference, while subtle, is analytically significant and can be leveraged for identity confirmation and purity assessment during incoming quality control, as well as for detecting batch-to-batch variability or cross-contamination with structurally similar building blocks.

Physical Characterization Quality Control Polymorph Screening

Vendor Purity Specifications: 98% Purity Option Available vs. Industry Standard 95%

1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one is commercially available at a minimum purity specification of 95% from multiple vendors (e.g., AKSci, Enamine) [1]; however, certain suppliers such as Leyan offer material certified to 98% purity . This 3% absolute purity difference can be critical in sensitive applications such as catalytic reactions or medicinal chemistry campaigns where trace impurities (e.g., debrominated byproducts or residual palladium) can confound biological assay results or reduce coupling efficiency.

Procurement Quality Assurance Reagent Sourcing

Catalytic Activity: Efficient Catalyst for Carboxylation of Phenols and Amides

Beyond its role as a synthetic intermediate, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one has been demonstrated to act as an efficient catalyst for the carboxylation of phenols and amides with chlorides, as well as for the coupling of 4-carboxyphenylboronic acid with carboxylic acids . While explicit kinetic data and comparative turnover numbers are not provided in the available literature, this dual functionality distinguishes it from many in-class pyrrolidinones which lack such catalytic competence. This property may offer unique workflow efficiencies in process research settings where the compound can serve both as a building block and as a promoter for key transformations.

Catalysis Carboxylation Organic Process Research

CCR2 Antagonist SAR: Critical Role of 3-Methyl Substitution for Receptor Affinity

In a medicinal chemistry program targeting the CCR2 chemokine receptor, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one serves as a key intermediate for constructing acidic CCR2 antagonists [1]. SAR studies revealed that removal of the 3-methyl group (i.e., using the 4-bromo analog) resulted in a dramatic loss of CCR2 affinity, with the modified compound exhibiting only 39% displacement at 1 μM [1]. This quantitative drop in target engagement underscores the essential nature of the 3-methyl substituent for maintaining biological activity and validates the compound's selection as a privileged building block for this chemotype.

Medicinal Chemistry CCR2 Antagonists Structure-Activity Relationship

Optimal Procurement and Application Scenarios for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one (CAS 197450-39-8)


Large-Scale Synthesis of Biphenylcarboxylic Acid Pharmaceutical Intermediates

This compound is the optimal starting material for the multi-kilogram synthesis of 2′-methyl-4′-(2-oxo-1-pyrrolidinyl)biphenyl-4-carboxylic acid, a key intermediate in several drug discovery programs. The one-pot Suzuki-Miyaura coupling procedure using Pd/C achieves an 82% overall yield with residual palladium levels below 6 ppm, representing a significant improvement over standard protocols (64% yield, 40–80 ppm Pd) and enabling cost-effective, regulatory-compliant manufacturing [1].

Medicinal Chemistry Campaigns Targeting CCR2 Chemokine Receptors

Procurement of 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one is essential for SAR studies and lead optimization of CCR2 antagonists. SAR data confirm that the 3-methyl substituent is indispensable for maintaining receptor affinity; removal of this group results in a >60% reduction in binding displacement (only 39% displacement at 1 μM) [2]. This compound should be prioritized over the 4-bromo analog to avoid inactive series and ensure productive medicinal chemistry efforts.

Process Chemistry Development Requiring High-Purity Building Blocks

For process research and development workflows demanding high-purity reagents, the 98% purity grade offered by select vendors provides a quantifiable advantage over the industry-standard 95% material . This higher purity specification reduces the risk of impurity-derived synthetic failures and eliminates the need for time-consuming pre-use purification, accelerating development timelines and lowering overall project costs.

Catalytic Carboxylation and Coupling Reactions in Organic Synthesis

In addition to its role as a building block, 1-(4-bromo-3-methylphenyl)pyrrolidin-2-one exhibits catalytic activity in carboxylation reactions of phenols and amides, and in the coupling of 4-carboxyphenylboronic acid with carboxylic acids . This dual functionality can streamline multi-step sequences by combining the roles of reagent and catalyst, offering potential efficiencies in process intensification and green chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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